Cas no 54640-82-3 (2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enenitrile)

2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enenitrile 化学的及び物理的性質
名前と識別子
-
- poly(2-acrylamido-2-methyl-1-propanesulfonic acid-co-acrylonitrile)
- 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enenitrile
- 54640-82-3
- SCHEMBL6763200
-
- MDL: MFCD00084370
- インチ: 1S/C7H13NO4S.C3H3N/c1-4-6(9)8-7(2,3)5-13(10,11)12;1-2-3-4/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12);2H,1H2
- InChIKey: WXTSVBZXMYPBLC-UHFFFAOYSA-N
- ほほえんだ: S(CC(C)(C)NC(C=C)=O)(=O)(=O)O.N#CC=C
計算された属性
- せいみつぶんしりょう: 260.08307817g/mol
- どういたいしつりょう: 260.08307817g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 354
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 使用できません
- トポロジー分子極性表面積: 116
じっけんとくせい
- 色と性状: 使用できません
- ようかいせい: 使用できません
2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enenitrile セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 45-20/21/22-36/37/38
- セキュリティの説明: 53-26-36/37/39-45
-
危険物標識:
- セキュリティ用語:S24/25
- リスク用語:R36/37/38
2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enenitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 191981-10G |
2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enenitrile |
54640-82-3 | 10g |
¥2019.91 | 2023-12-09 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01705-10g |
Poly(2-Acrylamido-2-Methyl-1-Propanesulfonic Acid-CO-Acrylonitrile) |
54640-82-3 | - | 10g |
¥2388.0 | 2024-07-19 |
2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enenitrile 関連文献
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid;prop-2-enenitrileに関する追加情報
Chemical Profile of 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid and prop-2-enenitrile (CAS No. 54640-82-3)
The compound identified by the CAS number 54640-82-3 is a specialized organic molecule with the systematic name 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid. This chemical, alongside its derivative prop-2-enenitrile, has garnered attention in the field of pharmaceutical chemistry due to its unique structural properties and potential applications. The presence of both a sulfonic acid group and an acrylamide moiety in 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid makes it a versatile intermediate in synthetic chemistry, particularly in the development of bioactive molecules.
Recent advancements in medicinal chemistry have highlighted the significance of sulfonated compounds in drug design. The sulfonic acid group, characterized by its strong dipole moment and hydrogen bonding capabilities, enhances the solubility and bioavailability of pharmaceutical agents. This property has been exploited in the design of drugs targeting neurological disorders, where membrane permeability and receptor interaction are critical factors. The structural motif of 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid aligns well with these requirements, making it a promising candidate for further derivatization.
On the other hand, prop-2-enenitrile, also known as acrylic nitrile, is a key building block in polymer chemistry and specialty chemical synthesis. Its linear structure with a nitrile group provides a reactive site for further functionalization, enabling the creation of polymers with tailored properties. In pharmaceutical applications, acrylic nitriles have been used to develop polymers for controlled drug delivery systems. The incorporation of such units into larger molecules can enhance stability and controlled release profiles, which are essential for therapeutic efficacy.
The interplay between these two compounds offers a rich ground for synthetic exploration. For instance, the reaction between 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid and prop-2-enenitrile could yield novel sulfonated acrylamide derivatives. These derivatives may exhibit enhanced biological activity due to the combined effects of the sulfonic acid and nitrile functionalities. Such compounds could serve as scaffolds for designing new drugs targeting inflammation, pain management, or even antiviral therapies.
In vitro studies have begun to explore the potential of these derivatives as modulators of enzyme activity. The sulfonic acid group can interact with metal ions and enzymes, potentially altering their conformation or inhibiting their function. This has been observed in certain protease inhibitors where sulfonamides play a crucial role. Similarly, the nitrile group can participate in hydrogen bonding or act as a proton acceptor, influencing the overall reactivity of the molecule. These interactions are being studied to understand their implications in drug design.
The synthesis of 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid involves multi-step organic transformations that highlight modern synthetic methodologies. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce specific functional groups with high selectivity. These methods not only improve yield but also minimize unwanted byproducts, aligning with green chemistry principles. The use of transition metals like palladium ensures that reactions proceed efficiently under mild conditions, reducing energy consumption and waste generation.
The role of computational chemistry in designing derivatives cannot be overstated. Molecular modeling techniques have enabled researchers to predict the binding affinity and pharmacokinetic properties of potential drug candidates before experimental synthesis. This approach saves time and resources by identifying promising structures early in the discovery process. For instance, virtual screening has been used to identify how modifications to 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid can enhance its interaction with biological targets.
The pharmaceutical industry is increasingly leveraging biocatalysis to synthesize complex molecules efficiently. Enzymes such as cytochrome P450 monooxygenases have been used to introduce oxygen-containing functional groups into organic molecules with high regioselectivity. This technology could be applied to further modify prop-2-enenitrile, creating derivatives with enhanced biological activity or improved metabolic stability. Such advancements are crucial for developing next-generation therapeutics that address unmet medical needs.
Eco-friendly solvent systems are another area of focus in modern chemical synthesis. Traditional solvents like dichloromethane are being replaced with greener alternatives such as supercritical fluids or water-based systems. These alternatives not only reduce environmental impact but also offer unique reaction conditions that can improve yield and selectivity. For example, supercritical carbon dioxide has been used as a solvent in polymerization reactions involving prop-2-enenitrile, providing a sustainable route to specialty chemicals.
The future directions for research on these compounds are multifaceted. One promising avenue is exploring their applications in nanotechnology, where functionalized polymers derived from acrylic nitriles could be used to create drug delivery nanoparticles or biosensors. The ability to precisely control polymer architecture through molecular design allows for tailored functionalities that can enhance performance in various applications.
In conclusion, both 2-Methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid (CAS No. 54640-82-3) and prop-2-enenitrile represent significant contributions to chemical research with potential applications across multiple industries. Their unique structural features make them valuable starting materials for synthesizing novel bioactive molecules, while advances in synthetic methodologies continue to expand their utility. As research progresses, these compounds will likely play an increasingly important role in developing innovative solutions for pharmaceuticals and materials science.
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